2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a unique structure combining a chlorinated dihydrobenzo[b][1,4]dioxin moiety with a tetramethyl-1,3,2-dioxaborolane group
Preparation Methods
The synthesis of 2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxin, which can be obtained through the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin.
Formation of the Boronate Ester: The chlorinated intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The boronate ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the design and fabrication of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Researchers use the compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Dibenzo-1,4-dioxin: This compound shares the dioxin core structure but lacks the boronate ester group, making it less versatile in coupling reactions.
8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine: This compound has a similar chlorinated dioxin structure but features an amine group instead of the boronate ester, leading to different reactivity and applications.
Phenanthroimidazole-functionalized Dioxins: These compounds are used in OLEDs and have different electronic properties due to the presence of phenanthroimidazole groups.
Properties
Molecular Formula |
C14H18BClO4 |
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Molecular Weight |
296.55 g/mol |
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
SZKVRQZJVOYXAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OCCO3 |
Origin of Product |
United States |
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